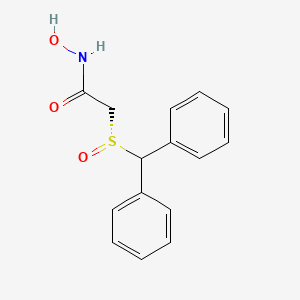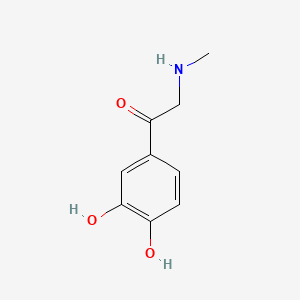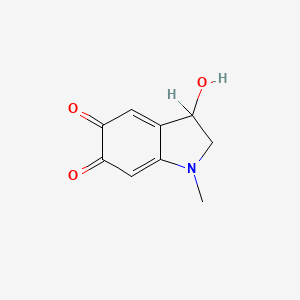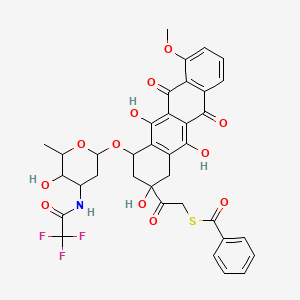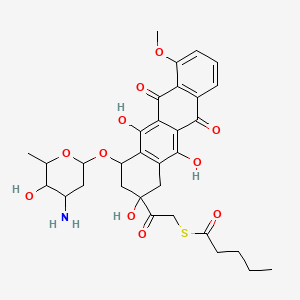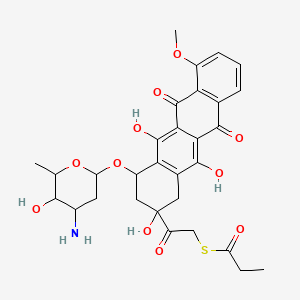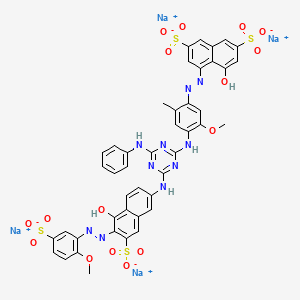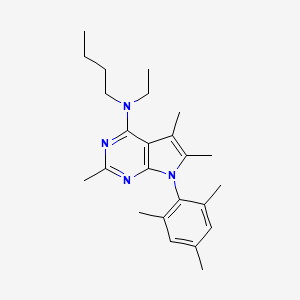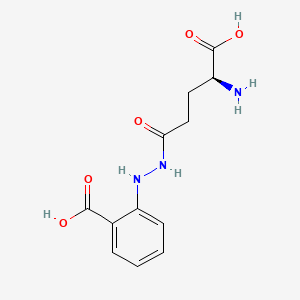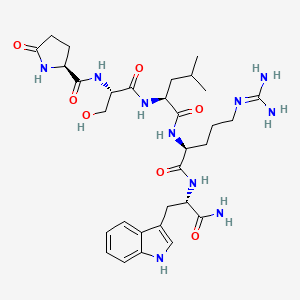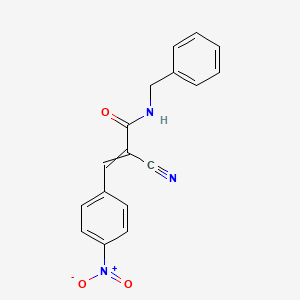
2-Propenamide, 2-cyano-3-(4-nitrophenyl)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG-1801 is a bio-active chemical.
Applications De Recherche Scientifique
Thermodynamic Properties in Organic Solvents
- Research has analyzed the thermodynamic properties of similar compounds in various organic solvents, such as acetonitrile, benzene, and ethyl acetate, focusing on solubility and enthalpies of mixing, which is important for understanding their behavior in different environments (Sobechko et al., 2017).
Mechanofluorochromic Properties
- Studies on structurally similar 3-aryl-2-cyano acrylamide derivatives have revealed that these compounds exhibit unique optical properties due to their distinct stacking modes. Such findings are significant for applications in materials science and optical engineering (Song et al., 2015).
Enzyme-Assisted Synthesis and Characterization
- Enzyme-assisted synthesis and characterization of similar compounds have been explored, demonstrating the potential for producing complex chemical structures using biological systems. This has implications for pharmaceutical and chemical manufacturing (Luukkanen et al., 1999).
Relationship Between Structure and Luminescent Properties
- Investigations into the luminescent properties of crystal modifications of related compounds have been conducted, offering insights into the relationship between molecular structure and luminescent behavior, useful for developing new materials for optoelectronics (Mikhlina et al., 2013).
Synthesis of Novel Compounds and Copolymers
- The synthesis of novel compounds and copolymers using trisubstituted ethylenes, including derivatives of 2-cyano-3-phenyl-2-propenamides, has been extensively studied. These materials have potential applications in various industrial and material science fields (Kim et al., 1999).
Synthesis of Pyridine and Piperidine Derivatives
- Research has demonstrated the synthesis of pyridine and piperidine derivatives from reactions involving similar prop-2-enamides, highlighting the compound's versatility as a precursor in organic synthesis (O'callaghan et al., 1999).
Role in Synthesis of Pharmaceutical Compounds
- Related compounds have been used as intermediates in the synthesis of pharmaceuticals such as formoterol, showcasing their significance in the development of therapeutic agents (Mohan et al., 1994).
Molecular Conformation Studies
- Studies have been conducted to understand the environmental effects on the molecular conformation of analogs of 2-propenamide compounds, which is crucial for their application in fields like drug design and molecular engineering (Joo et al., 2008).
Propriétés
Numéro CAS |
204010-55-9 |
|---|---|
Nom du produit |
2-Propenamide, 2-cyano-3-(4-nitrophenyl)-N-(phenylmethyl)- |
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13N3O3/c18-11-15(10-13-6-8-16(9-7-13)20(22)23)17(21)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,21) |
Clé InChI |
GBMZRAHROINDEX-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG-1801; AG1801; AG 1801; UNII-WYN000A4MH; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



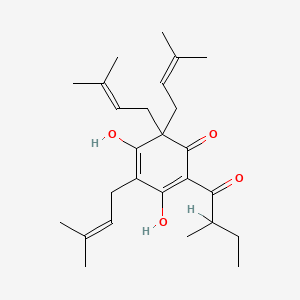
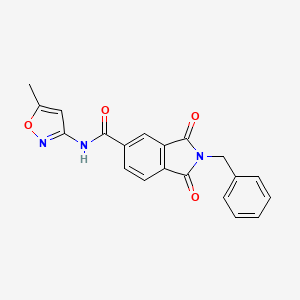
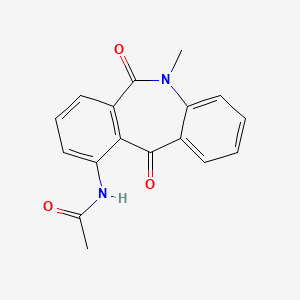
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
